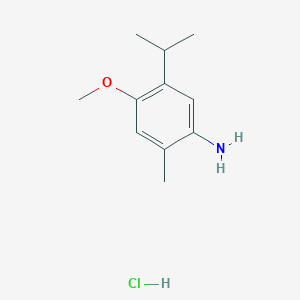

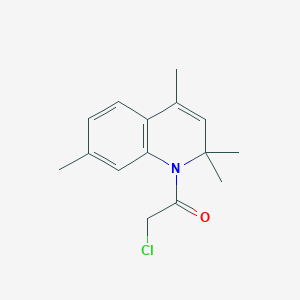

![molecular formula C14H15NO4 B1305985 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid CAS No. 436811-18-6](/img/structure/B1305985.png)

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that is part of the isoindole derivatives . Isoindole derivatives are known for their biological activities and have been reported to be inhibitors of serine/threonine protein phosphates 1 and 2A .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, 2-Hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones were synthesized, and their C-2 selective ring-opening products were obtained through nucleophilic additions such as with MeOH . The methoxydiols obtained from the ring-opening reactions were converted to corresponding acetate derivatives .Molecular Structure Analysis

The isoindole skeleton structure consists of a fused five-membered imide and a six-membered ring . Therefore, derivatization may be performed by transformations of both rings to synthesize derivatives of isoindoles .Chemical Reactions Analysis

Donor-acceptor cyclopropanes are unique strained compounds that have been studied extensively toward the synthesis of valuable heterocyclic compounds . A two-step sequence to spirocyclic heterocycles involving an initial cycloaddition of an alkylidene cyclopropane followed by Lewis acid catalyzed annulation of the cyclopropane with an array of electrophiles has been investigated .Physical And Chemical Properties Analysis

The structures of the methoxydiacetates were determined by 1H and 13C NMR and X-ray analyses . Theoretical computations were carried out to explain the regioselectivity in the ring-opening reaction of epoxy alcohols .科学研究应用

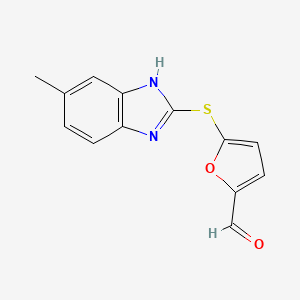

Synthesis of Quaternary Salts

The compound is used in the synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo [2,1-b]thiazolium salts . The reaction of dihydroimidazole-2-thiol with N-(3-chloro-2-oxopropyl)phthalimide leads to the formation of this compound, which undergoes intramolecular heterocyclization to dihydroimidazothiazole system by the action of a dehydrating agent .

Synthesis of New Trisubstituted Derivatives

The compound is used in the synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives . The methoxydiols obtained from the ring-opening reactions are converted to corresponding acetate derivatives .

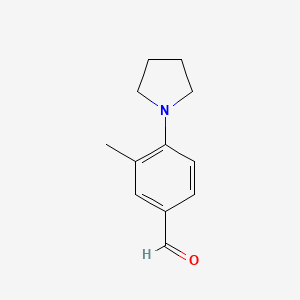

Precursor for N-substituted Derivatives

Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a related compound, is used as a novel precursor for N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their corresponding 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and 7-hydroxyquinolin-2(1H)-ones synthesis .

Synthesis and Antiviral Activity

A series of 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives were synthesized and studied for antiviral activity against smallpox vaccine virus . The compounds showed pronounced activity .

Synthesis of Polycyclic N-Amidoimides

The compound is used in the synthesis of polycyclic N-amidoimides .

未来方向

The potential for α-keto esters to serve as acceptor groups in donor-acceptor cyclopropane annulations was explored . This led to the development of a copper-(II) catalyzed annulation of these cyclopropanes with aromatic aldehydes that proceeded with good diastereoselectivity . These findings could pave the way for future research in this area.

属性

IUPAC Name |

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-10(17)3-4-15-13(18)11-6-1-2-7(9-5-8(6)9)12(11)14(15)19/h1-2,6-9,11-12H,3-5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKBNBWTDBEIPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387759 |

Source

|

| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |

CAS RN |

436811-18-6 |

Source

|

| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)